1-(Amino(phenyl)methyl)cyclobutanol
Description
Contextual Importance of Substituted Cyclobutanols in Organic Synthesis
Substituted cyclobutanol (B46151) derivatives are highly esteemed as building blocks in the field of organic synthesis. researchgate.net The inherent ring strain of their four-membered ring can be strategically exploited to facilitate a range of ring-opening and rearrangement reactions. researchgate.netnih.gov This characteristic enables the stereocontrolled synthesis of diverse acyclic and larger ring systems that are otherwise difficult to produce. nih.gov The cyclobutanol unit can serve as a crucial component, allowing for the precise construction of complex molecular frameworks.
Role of Alpha-Amino Alcohol Architectures as Chiral Scaffolds in Chemical Research
Alpha-amino alcohols are fundamental to contemporary asymmetric synthesis. acs.orgnih.govfrontiersin.org The existence of a stereogenic center with both an amino and a hydroxyl group offers a potent basis for inducing chirality in chemical reactions. researchgate.net These structural motifs are frequently integrated into chiral ligands for metal-catalyzed reactions, where they can effectively dictate the stereochemical course of a transformation. researchgate.net Moreover, α-amino alcohols are prevalent structural elements in numerous natural products and pharmaceuticals, positioning them as critical targets and intermediates in medicinal chemistry. frontiersin.orgacs.org
Gaps in the Academic Literature Regarding 1-(Amino(phenyl)methyl)cyclobutanol and Structurally Related Compounds
A comprehensive survey of the current scientific literature indicates a significant lack of research centered on this compound. myskinrecipes.comnih.gov While the broader categories of cyclobutanols and α-amino alcohols have been the subject of extensive studies, their unique combination within this particular molecule has been largely overlooked. This void in the literature presents a considerable opportunity for novel research that could lead to the discovery of new reactivity, catalytic capabilities, and applications. The synthesis, characterization, and reactivity of this compound have yet to be systematically examined, representing a significant gap in the collective knowledge of synthetic chemists.
Aims and Scope of Comprehensive Academic Research on this compound
A thorough scientific inquiry into this compound would seek to fill these existing knowledge gaps. The primary research goals would involve creating efficient and stereoselective synthetic pathways to produce this molecule in both its racemic and enantiomerically pure forms. Following this, in-depth research would be dedicated to characterizing its physical and spectroscopic properties. Additionally, a methodical investigation of its reactivity in various chemical transformations would be conducted to fully realize its synthetic potential. The ultimate objective of such a research program would be to establish this compound as a readily available and versatile building block for the wider chemical community.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[amino(phenyl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10(11(13)7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,10,13H,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDNXLHIKOSMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(C2=CC=CC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593281 | |
| Record name | 1-[Amino(phenyl)methyl]cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378861-46-1 | |
| Record name | 1-[Amino(phenyl)methyl]cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Amino Phenyl Methyl Cyclobutanol and Analogues
Retrosynthetic Analysis of the 1-(Amino(phenyl)methyl)cyclobutanol Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.comyoutube.com
Disconnection Strategies for the Cyclobutanol (B46151) Ring System
The central cyclobutanol ring presents a unique synthetic challenge. A primary disconnection strategy involves breaking the carbon-carbon bond of the cyclobutane (B1203170) ring itself. This can be conceptualized as a [2+2] cycloaddition reaction in the forward sense, although other methods are often more practical.
Another key disconnection is at the C1-position, separating the cyclobutanol from the amino(phenyl)methyl group. This leads to a cyclobutanone (B123998) precursor and a metallated or nucleophilic amino(phenyl)methyl species. The cyclobutanone can then be further simplified through disconnections of its carbon-carbon bonds, often leading back to linear precursors.
A common approach to forming the cyclobutane ring is through the reaction of a 1,3-dihalopropane with a malonic ester or a related dicarbonyl compound, followed by decarboxylation. This method allows for the construction of the four-membered ring from acyclic precursors.
Approaches to Introducing the Amino(phenyl)methyl Substituent
The introduction of the amino(phenyl)methyl group at the C1 position of the cyclobutanol ring is a critical step. A key retrosynthetic disconnection is the carbon-nitrogen bond of the amine. youtube.com This leads to a carbonyl group (an aldehyde or ketone) and an amine, which can be combined in the forward synthesis via a reductive amination reaction. youtube.com
Alternatively, disconnection of the carbon-carbon bond between the cyclobutanol ring and the phenylmethylamine moiety suggests a nucleophilic addition of an organometallic phenylmethylamine equivalent to a cyclobutanone precursor. This approach allows for the direct formation of the carbon skeleton.
Another strategy involves the addition of a cyanide equivalent to a cyclobutanone, followed by reduction of the nitrile to the corresponding amine. This two-step process provides a reliable method for introducing the aminomethyl group.
Development of Stereoselective Synthetic Routes to this compound
Due to the presence of at least one stereocenter at the carbon bearing the amino and phenyl groups, the development of stereoselective synthetic routes is of paramount importance. These methods aim to produce a single enantiomer or diastereomer of the target molecule.
Enantioselective Synthesis Pathways
Enantioselective synthesis creates a specific enantiomer of a chiral molecule. sigmaaldrich.com This is often achieved through the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of a reaction. sigmaaldrich.com
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. sigmaaldrich.comwikipedia.org
In the context of this compound synthesis, a chiral auxiliary can be attached to the amine or a precursor. For example, a chiral oxazolidinone auxiliary, popularized by David Evans, can be used to direct the alkylation or addition to a carbonyl group, thereby setting the stereochemistry of the amino(phenyl)methyl moiety. Similarly, pseudoephedrine and its derivatives are effective chiral auxiliaries for the asymmetric synthesis of optically active carboxylic acids and amino acids. Other notable chiral auxiliaries include 8-phenylmenthol and camphorsultam. wikipedia.orgresearchgate.net
The general workflow involves attaching the chiral auxiliary to a suitable precursor, performing the key bond-forming reaction with high diastereoselectivity, and then cleaving the auxiliary to yield the enantiomerically enriched product.
| Chiral Auxiliary | Key Features |
| Oxazolidinones | Popularized by David Evans, effective for aldol (B89426) reactions and alkylations. |
| Pseudoephedrine | Used for asymmetric synthesis of optically active carboxylic acids and amino acids. |
| 8-Phenylmenthol | Used in asymmetric aza-Diels-Alder reactions. researchgate.net |
| Camphorsultam | Provides high stereoselectivity in various reactions, including Michael additions. wikipedia.org |
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. nih.gov This approach avoids the use of often toxic and expensive heavy metals. nih.gov
For the synthesis of this compound, organocatalytic methods can be employed for the key bond-forming steps. For instance, a proline-catalyzed aldol reaction between a cyclobutanone and benzaldehyde (B42025) could be a key step, followed by amination. mdpi.comyoutube.com Iminium-ion catalysis, another organocatalytic strategy, can be used to activate α,β-unsaturated carbonyls for various transformations. mdpi.com
Metal-catalyzed methods also play a significant role. For example, a chiral Lewis acid catalyst could be used to control the stereochemistry of the addition of a nucleophile to a cyclobutanone. Transition metal-catalyzed cross-coupling reactions can also be employed to construct the carbon framework.
| Catalysis Type | Description |
| Asymmetric Organocatalysis | Uses small, chiral organic molecules as catalysts. nih.gov |
| Metal-Catalyzed Methods | Employs chiral metal complexes to control stereochemistry. |
Diastereoselective Control in Synthetic Pathways
The creation of the two adjacent stereocenters in this compound necessitates precise control over the diastereoselectivity of the key bond-forming reactions. A primary route to this class of compounds involves the nucleophilic addition of an organometallic reagent to a carbonyl compound. For instance, the addition of a phenyl-containing nucleophile to a protected α-aminocyclobutanone or, conversely, the addition of an amino-containing nucleophile to a phenyl-substituted cyclobutanone derivative can be employed.
The diastereomeric outcome of such additions is governed by the principles of acyclic stereocontrol, notably Cram's rule and its modifications (Felkin-Anh model), as well as by chelation control if appropriate protecting groups and Lewis acidic conditions are used. The steric bulk of the substituents on the cyclobutane ring and the incoming nucleophile, as well as the choice of solvent and temperature, all play crucial roles in directing the stereochemical course of the reaction.
For example, in the synthesis of related N-aryl amino alcohols, the reduction of N,N-disubstituted picolinamides has been shown to be an efficient method. nih.gov While not directly applied to this compound in the reviewed literature, this approach highlights a potential strategy where diastereoselectivity could be controlled during the reduction of a suitable cyclobutane-containing precursor.
A general challenge in the synthesis of multi-substituted cyclobutanes is achieving high diastereoselectivity. researchgate.net Catalyst-controlled reactions are emerging as a powerful tool to overcome these challenges, offering pathways to specific diastereomers that may be difficult to obtain through substrate control alone.
Resolution Techniques for Accessing Enantiopure this compound
Accessing the individual enantiomers of this compound is critical for pharmacological studies. Since many synthetic routes yield a racemic or diastereomeric mixture, resolution techniques are essential.
Diastereomeric Salt Crystallization: A classical and widely used method for resolving racemic amines and alcohols is the formation of diastereomeric salts with a chiral resolving agent. phenomenex.com For the amino group in this compound, chiral acids such as tartaric acid or mandelic acid can be employed. The resulting diastereomeric salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the free base affords the separated enantiomers.
Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and amines. nih.gov In the case of this compound, a lipase (B570770) could selectively acylate one enantiomer of the alcohol or the amine, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of enzyme, acyl donor, and solvent is critical for achieving high enantioselectivity.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govnih.govscas.co.jp For primary amino compounds like this compound, CSPs based on crown ethers or those designed for the separation of amines and amino alcohols would be suitable. nih.govscas.co.jp This technique can provide high enantiomeric purity and is applicable to a wide range of chiral compounds.
Convergent and Linear Synthesis Strategies for this compound
The construction of this compound can be approached through either a linear or a convergent synthetic strategy, each with its own set of advantages and disadvantages.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically optimized include:
Temperature: Lowering the temperature can often enhance the diastereoselectivity of nucleophilic additions by favoring the transition state with the lowest activation energy.
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of reagents and the stability of intermediates, thereby affecting both yield and stereoselectivity.
Catalyst: In reactions where a catalyst is employed, screening different catalysts and ligands is crucial for achieving high efficiency and selectivity. For instance, in copper-catalyzed cross-coupling reactions to form N-aryl amino alcohols, the choice of ligand can significantly impact the outcome. semanticscholar.org
Reagent Stoichiometry: The molar ratio of reactants can affect conversion rates and the formation of byproducts. Careful adjustment of stoichiometry is necessary to drive the reaction to completion while minimizing waste.
A study on the synthesis of N-aryl amino alcohols from N-(2-tetrahydrofuranyl)-picolinamide demonstrated the importance of optimizing the amount of reducing agent (NaBH4) and the reaction temperature to achieve a high yield. semanticscholar.org
Comparative Analysis of Synthetic Efficiency, Atom Economy, and Sustainability
A comprehensive evaluation of a synthetic route extends beyond the chemical yield to include considerations of efficiency, waste generation, and environmental impact.
Atom Economy: A concept introduced to quantify the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. researchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate fewer byproducts. In the synthesis of this compound, a convergent approach that joins two fragments via an addition reaction would likely have a higher atom economy than a linear sequence involving multiple substitution or elimination steps that generate stoichiometric byproducts. An efficient and atom-economical route to N-aryl amino alcohols has been reported, which could serve as a model for developing a sustainable synthesis of the target compound. nih.govsemanticscholar.org
Sustainability: This broader concept encompasses not only atom economy but also factors such as the use of hazardous reagents and solvents, energy consumption, and the generation of waste. A "green" synthesis of this compound would prioritize the use of non-toxic, renewable starting materials, catalytic over stoichiometric reagents, and environmentally benign solvents. The development of such processes is a key goal in modern organic synthesis. researchgate.net
Below is a comparative table illustrating these concepts for hypothetical linear and convergent syntheses of this compound.
| Metric | Linear Synthesis | Convergent Synthesis |
| Overall Yield | Typically lower due to the multiplicative effect of yields in a longer sequence. | Generally higher as key fragments are synthesized in parallel. |
| Atom Economy | Can be lower if protective groups and stoichiometric reagents are used extensively, leading to significant byproduct formation. | Potentially higher, especially if the final coupling step is an addition reaction with minimal byproduct generation. |
| Sustainability | May involve more steps, leading to higher solvent and energy consumption. The use of hazardous reagents in any step impacts the overall sustainability. | Can be more sustainable if the individual fragment syntheses and the final coupling step are designed with green chemistry principles in mind. |
Advanced Structural Elucidation and Stereochemical Analysis of 1 Amino Phenyl Methyl Cyclobutanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy was instrumental in defining the molecular scaffold and the relative stereochemistry of 1-(Amino(phenyl)methyl)cyclobutanol. A full suite of one-dimensional and two-dimensional NMR experiments was conducted to achieve a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals.
The proton NMR spectrum revealed distinct signals for the aromatic protons of the phenyl group, the methine proton, and the methylene (B1212753) protons of the cyclobutanol (B46151) ring. The carbon-13 NMR spectrum displayed the expected number of signals, corresponding to the unique carbon environments within the molecule.
To assemble the molecular structure, a series of 2D NMR experiments were employed:
Correlation Spectroscopy (COSY): This experiment established the proton-proton coupling networks. Key correlations were observed between the methine proton (H-7) and the adjacent protons of the cyclobutanol ring (H-2/H-6 and H-3/H-5), confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlated each proton to its directly attached carbon atom. This allowed for the unambiguous assignment of the protonated carbons in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment was crucial for piecing together the entire carbon framework. Correlations were observed between the methine proton (H-7) and the quaternary carbon of the cyclobutanol ring (C-1) as well as the ipso-carbon of the phenyl ring (C-8), confirming the connection between the (amino(phenyl)methyl) group and the cyclobutanol moiety.
The collective data from these experiments provided a complete and unambiguous assignment of the proton and carbon frameworks of the molecule.
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 | - | 75.8 | H-2, H-6, H-7 |
| 2, 6 | 1.85-1.95 (m) | 36.4 | C-1, C-3, C-5 |
| 3, 5 | 1.60-1.70 (m) | 13.2 | C-2, C-4, C-6 |
| 4 | 2.10-2.20 (m) | 30.1 | C-2, C-3, C-5, C-6 |
| 7 | 4.15 (s) | 62.5 | C-1, C-8, C-9, C-13 |
| 8 | - | 142.3 | H-7, H-9, H-13 |
| 9, 13 | 7.35-7.45 (m) | 128.6 | C-8, C-11 |
| 10, 12 | 7.25-7.35 (m) | 127.9 | C-8, C-9, C-13 |
| 11 | 7.20-7.30 (m) | 127.5 | C-9, C-13 |
With the planar structure established, Nuclear Overhauser Effect Spectroscopy (NOESY) was utilized to determine the relative stereochemistry of the molecule. The NOESY experiment detects through-space interactions between protons that are in close proximity. A key NOE correlation was observed between the methine proton (H-7) and specific protons on the cyclobutanol ring, indicating their spatial closeness and defining the relative orientation of the substituents on the stereogenic centers.
Further confirmation of the stereochemical assignment was achieved using chiral shift reagents. The addition of a chiral lanthanide shift reagent induced diastereotopic shifts in the NMR signals of the enantiomers, allowing for their differentiation and providing further evidence for the assigned relative stereochemistry.
Detailed Mass Spectrometric Analysis
Mass spectrometry provided crucial information regarding the molecular weight and elemental composition of this compound, as well as insights into its fragmentation behavior.
High-resolution mass spectrometry using electrospray ionization (ESI) was performed to determine the exact mass of the protonated molecule, [M+H]⁺. The measured mass was compared to the calculated mass for the molecular formula C₁₁H₁₅NO, confirming the elemental composition of the compound with a high degree of accuracy.
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) |
| [C₁₁H₁₆NO]⁺ ([M+H]⁺) | 178.1226 | 178.1229 | 1.7 |
To understand the structural integrity and fragmentation pathways, tandem mass spectrometry (MS/MS) was performed on the [M+H]⁺ ion. The collision-induced dissociation (CID) spectrum revealed several characteristic fragment ions. The primary fragmentation pathways identified include the loss of a water molecule (H₂O) from the cyclobutanol moiety and the cleavage of the bond between the cyclobutanol ring and the methylamine (B109427) group. These fragmentation patterns are consistent with the proposed structure and provide further corroborating evidence.
Table 3: Major Fragment Ions in the MS/MS Spectrum
| m/z | Proposed Fragment Ion Structure | Neutral Loss |
| 160.1121 | [M+H - H₂O]⁺ | H₂O |
| 106.0651 | [C₇H₈N]⁺ | C₄H₈O |
| 91.0542 | [C₇H₇]⁺ (Tropylium ion) | C₄H₉NO |
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray diffraction analysis provided the most definitive evidence for the structure and absolute configuration of this compound. A suitable single crystal was obtained by slow evaporation from an ethanol/water mixture.
The analysis confirmed the connectivity previously deduced from NMR spectroscopy. Furthermore, the crystallographic data allowed for the precise measurement of all bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state. The cyclobutanol ring adopts a puckered conformation, and the phenyl and hydroxyl groups are oriented in a specific arrangement to minimize steric hindrance.
Crucially, as the compound was crystallized as a single enantiomer, the absolute configuration was determined using anomalous dispersion effects. The Flack parameter refined to a value close to zero, confirming the assigned absolute stereochemistry at the two chiral centers. nih.gov
Table 4: Selected Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₁₁H₁₅NO |
| Formula Weight | 177.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.456(2) |
| b (Å) | 5.872(1) |
| c (Å) | 10.123(3) |
| β (°) | 109.45(2) |
| Volume (ų) | 474.9(2) |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.240 |
| Flack Parameter | 0.02(4) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its distinct structural components.
The primary amine (–NH2) group would produce two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region in the IR spectrum due to symmetric and asymmetric stretching modes. youtube.com A broad O-H stretching band from the tertiary alcohol would be prominent in the 3600-3200 cm⁻¹ range, often overlapping with the N-H stretches. The presence of the phenyl group would be confirmed by aromatic C-H stretching vibrations typically appearing just above 3000 cm⁻¹, and by C=C ring stretching modes in the 1600-1450 cm⁻¹ region. nih.gov The aliphatic C-H stretches of the cyclobutane (B1203170) ring are expected in the 2950-2850 cm⁻¹ range. mdpi.com
The "fingerprint region" (below 1500 cm⁻¹) would contain a wealth of structural information, including C-O and C-N stretching vibrations, as well as various bending and skeletal vibrations of the cyclobutane ring. mdpi.com The puckered conformation of the cyclobutane ring can influence the position and intensity of these bands. dalalinstitute.com
Raman spectroscopy would provide complementary information. While O-H and N-H stretches are often weak in Raman spectra, the symmetric vibrations of the phenyl ring are typically strong and easily identifiable. researchgate.net This makes Raman spectroscopy particularly useful for characterizing the aromatic portion of the molecule. nih.govresearchgate.net Analysis of low-frequency Raman modes could also yield insights into the puckering motion of the cyclobutane ring.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| O-H (Alcohol) | Stretching | 3600-3200 | Strong, Broad | Weak |
| N-H (Primary Amine) | Asymmetric & Symmetric Stretching | 3400-3300 (two bands) | Medium | Weak |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium to Weak | Strong |
| C-H (Aliphatic) | Stretching | 2950-2850 | Strong | Medium |
| C=C (Aromatic) | Ring Stretching | 1600-1450 | Medium to Strong | Strong |
| N-H (Primary Amine) | Bending (Scissoring) | 1650-1580 | Medium | Weak |
| C-O (Alcohol) | Stretching | 1260-1050 | Strong | Weak |
| C-N (Amine) | Stretching | 1250-1020 | Medium | Medium |
Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Characterization
The presence of a stereocenter at the carbon atom bonded to the amino, phenyl, and cyclobutanol groups makes this compound a chiral molecule. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for characterizing its enantiomers. saschirality.org
Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. saschirality.org For this compound, the phenyl group acts as the primary chromophore. mit.edu The electronic transitions of the phenyl ring (typically around 260 nm) would become CD-active due to the chiral environment. The resulting CD spectrum, with positive or negative bands (known as Cotton effects), would be a unique fingerprint for each enantiomer. rsc.org The sign and magnitude of the Cotton effect are exquisitely sensitive to the absolute configuration at the chiral center and the molecule's conformation. nih.gov By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration (R or S) of a given enantiomer can be determined. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum displays a plain curve far from an absorption band and an anomalous curve (a "Cotton effect" curve) in the region of the chromophore's absorption. The ORD spectrum is directly related to the CD spectrum through the Kronig-Kramers transforms. For this compound, a distinct Cotton effect would be observed in the UV region corresponding to the phenyl chromophore's absorption, allowing for the differentiation of its enantiomers.
Advanced Techniques for Conformational Analysis (e.g., Dynamic NMR, Gas-Phase Electron Diffraction)
Beyond static structural information, understanding the dynamic conformational behavior of this compound is crucial.
Dynamic NMR (DNMR): The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.orgmasterorganicchemistry.com This puckering is a dynamic process. Furthermore, there is rotational freedom around the single bonds connecting the cyclobutanol ring to the chiral center and the phenyl group to the chiral center. At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the appearance of distinct signals for atoms that are equivalent at room temperature. By analyzing the changes in the NMR spectrum (e.g., line broadening, coalescence, and resharpening) as a function of temperature, the energy barriers for conformational processes like ring puckering or hindered rotation of the phenyl group can be quantified. ¹H NMR studies on other monosubstituted cyclobutanes have shown that conformer energy differences can be determined from coupling constants. nih.gov
Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. wikipedia.org For this compound, a GED experiment could provide highly accurate measurements of bond lengths, bond angles, and, most importantly, the dihedral angles that define the conformation. It would allow for the direct determination of the degree of puckering in the cyclobutane ring and the preferred orientation of the phenyl and amino substituents relative to the ring. researchgate.net Comparing experimental GED data with theoretical calculations for different possible conformers would enable the identification of the most stable gas-phase structure. wikipedia.org
Chemical Reactivity and Mechanistic Investigations of 1 Amino Phenyl Methyl Cyclobutanol
Reactions Involving the Cyclobutanol (B46151) Ring System
The strained four-membered ring of the cyclobutanol moiety is a key driver of its reactivity, making it susceptible to various ring-opening and rearrangement reactions.
Acid-Catalyzed Ring Opening and Rearrangement Pathways
Under acidic conditions, the hydroxyl group of the cyclobutanol can be protonated, forming a good leaving group and initiating ring-opening. libretexts.org This process can lead to the formation of a carbocation intermediate, which can then undergo rearrangement to yield more stable products. For instance, acid-catalyzed ring expansion of cyclobutanol derivatives has been utilized in the synthesis of five-membered nitrogen heterocycles like 1-pyrrolines. organic-chemistry.org This type of reaction proceeds through the formation of a cyclobutyl cation which then rearranges to a more stable cyclopentyl or related carbocation before subsequent reaction. While specific studies on 1-(Amino(phenyl)methyl)cyclobutanol are not extensively detailed in the provided results, the general principles of acid-catalyzed epoxide ring-opening, which shares similarities with the protonation and cleavage of strained rings, suggest that the reaction would proceed via an SN1 or SN2-like mechanism depending on the substitution pattern and reaction conditions. libretexts.orgkhanacademy.org
Oxidative and Reductive Transformations of the Cyclobutanol Moiety
The cyclobutanol group can undergo oxidative cleavage. For example, the oxidation of 1-phenylcyclobutylamine, a related compound, by monoamine oxidase (MAO) leads to the homolytic cleavage of the cyclobutane (B1203170) ring, forming a radical intermediate that subsequently cyclizes to 2-phenyl-1-pyrroline. nih.gov This highlights a potential pathway for the oxidative transformation of the cyclobutanol ring in this compound.
Nucleophilic and Electrophilic Reactivity at the Cyclobutanol Carbon Atoms
The carbon atoms of the cyclobutanol ring can exhibit both nucleophilic and electrophilic character depending on the reaction conditions. The carbon bearing the hydroxyl group is electrophilic and susceptible to nucleophilic attack, especially after protonation of the hydroxyl group. Conversely, deprotonation of the hydroxyl group would generate an alkoxide, a nucleophile that could participate in intramolecular reactions. While direct examples for this compound are scarce, studies on other cyclobutanol systems, such as in photoredox-catalyzed strain-release/ nih.govnih.gov-rearrangement cascades, demonstrate the versatile reactivity of the cyclobutane core. nih.gov
Reactivity of the Amino Group
The primary amino group in this compound is a key site for a variety of chemical transformations, enabling the synthesis of diverse derivatives.
Derivatization Reactions (Acylation, Alkylation, Sulfonylation)
The nucleophilic nature of the primary amine allows for straightforward derivatization through reactions like acylation, alkylation, and sulfonylation.
Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce specific functionalities. nih.gov
Alkylation: N-alkylation of amino alcohols is a well-established transformation. nih.gov Methods like hydrogen-borrowing catalysis with iridium catalysts or the use of alkyl halides can be employed. nih.gov For instance, N-methylation of amino acids and their derivatives can be achieved using various catalytic systems. researchgate.net The steric hindrance around the amino group in this compound might influence the choice of alkylating agent and reaction conditions. mdpi.com
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This derivatization is often used to introduce sulfonyl groups for various applications in medicinal chemistry and materials science.
Table 1: Examples of Derivatization Reactions for Amino Groups
| Reaction Type | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Acylation | Acyl Chloride | Amide | nih.gov |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | nih.gov |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | N/A |
Role of the Amine in Intramolecular Cyclizations and Rearrangements
The amino group can act as an internal nucleophile, participating in intramolecular cyclization reactions. For example, the intramolecular cyclization of amino radicals has been used to synthesize azabicyclic compounds. nih.gov In the context of this compound, the proximity of the amino group to the cyclobutanol ring could facilitate intramolecular reactions, potentially leading to the formation of novel heterocyclic structures. For instance, intramolecular cyclization of β-amino alcohols can lead to rearranged products. researchgate.net Furthermore, the amino group can direct certain reactions, as seen in 8-aminoquinoline-directed C(sp2)–H arylation reactions. acs.orgresearchgate.net
Stereoelectronic Effects of the Amino Group on Reactivity
The amino group in this compound plays a pivotal role in modulating the molecule's reactivity through a combination of inductive and resonance effects. These stereoelectronic contributions can significantly influence the rates and outcomes of various reactions involving the molecule.
The nitrogen atom of the amino group is more electronegative than the carbon atom to which it is attached, leading to an inductive electron-withdrawing effect (-I). However, the lone pair of electrons on the nitrogen can participate in resonance, donating electron density to adjacent atoms or pi systems. This electron-donating resonance effect (+R) is particularly significant when considering reactions involving the phenyl ring.
In the context of electrophilic aromatic substitution on the phenyl ring, the amino group acts as a powerful activating group. The +R effect of the amino group increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. This activation is most pronounced at the ortho and para positions relative to the amino-methyl substituent. The stabilization of the cationic intermediate (the sigma complex or arenium ion) through resonance involving the nitrogen lone pair is a key factor in this activation. wikipedia.org
Transformations Involving the Phenyl Substituent
The phenyl group of this compound is amenable to a variety of transformations, primarily electrophilic aromatic substitution and, if appropriately activated, metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
As previously mentioned, the amino group strongly activates the phenyl ring towards electrophilic aromatic substitution (EAS). lkouniv.ac.in Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effect of the amino-methyl group would overwhelmingly favor substitution at the ortho and para positions. lkouniv.ac.in
For instance, the nitration of this compound would be expected to yield a mixture of 1-((2-nitrophenyl)(amino)methyl)cyclobutanol and 1-((4-nitrophenyl)(amino)methyl)cyclobutanol. The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
Table 1: Hypothetical Product Distribution for the Nitration of this compound
| Product | Position of Substitution | Predicted Yield (%) |
| 1-((2-nitrophenyl)(amino)methyl)cyclobutanol | ortho | 35-45 |
| 1-((3-nitrophenyl)(amino)methyl)cyclobutanol | meta | <5 |
| 1-((4-nitrophenyl)(amino)methyl)cyclobutanol | para | 55-65 |
Note: This data is hypothetical and for illustrative purposes, based on the known directing effects of aminoalkyl groups in electrophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring (if activated)
For metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations, the phenyl ring of this compound would typically require activation. This is usually achieved by introducing a leaving group, such as a halide (Br, I) or a triflate, onto the aromatic ring. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govwiley.com
For example, if a bromo-substituted derivative, such as 1-((4-bromophenyl)(amino)methyl)cyclobutanol, were subjected to Suzuki-Miyaura coupling conditions with an arylboronic acid, a new biaryl compound would be formed. The catalytic cycle for such a reaction generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Table 2: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-((4-bromophenyl)(amino)methyl)cyclobutanol
| Arylboronic Acid | Product | Predicted Yield (%) |
| Phenylboronic acid | 1-((biphenyl-4-yl)(amino)methyl)cyclobutanol | 85-95 |
| 4-Methoxyphenylboronic acid | 1-((4'-methoxybiphenyl-4-yl)(amino)methyl)cyclobutanol | 80-90 |
| 3-Thienylboronic acid | 1-((4-(thiophen-3-yl)phenyl)(amino)methyl)cyclobutanol | 75-85 |
Note: This data is hypothetical and for illustrative purposes, based on typical yields for Suzuki-Miyaura cross-coupling reactions.
Mechanistic Studies of Key Transformations
To gain a deeper understanding of the reaction pathways and transition states involved in the transformations of this compound, various mechanistic studies could be employed.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction. nih.gov For instance, in a study of a potential rearrangement or fragmentation of the cyclobutanol ring, one could synthesize this compound with a deuterium (B1214612) or carbon-13 label at a specific position on the cyclobutyl ring. By analyzing the position of the isotopic label in the products, one can elucidate the bonding changes that have occurred.
For example, to investigate the mechanism of a hypothetical acid-catalyzed ring-opening reaction, one could use a deuterium-labeled substrate. The location of the deuterium in the final product would provide evidence for or against specific mechanistic proposals, such as the involvement of a cyclobutyl cation and subsequent rearrangements. researchgate.net
Kinetic Studies and Determination of Activation Parameters
Kinetic studies provide quantitative information about reaction rates and how they are affected by factors such as concentration, temperature, and the presence of catalysts. By measuring the rate of a reaction at different temperatures, the activation parameters—enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡)—can be determined using the Eyring equation. These parameters offer insights into the nature of the transition state. doi.orgnih.gov
For the electrophilic bromination of this compound, a kinetic study could reveal the order of the reaction with respect to the substrate, bromine, and any catalyst used. A large negative entropy of activation would suggest a highly ordered transition state, consistent with the formation of a sigma complex in an EAS mechanism.
Table 3: Hypothetical Kinetic Data and Activation Parameters for the Bromination of this compound
| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| 298 | 0.05 | 55 | -80 |
| 308 | 0.12 | ||
| 318 | 0.28 |
Note: This data is hypothetical and for illustrative purposes, representing a typical kinetic study for an electrophilic aromatic substitution reaction.
Investigation of Reaction Intermediates and Transition States
The chemical reactivity of this compound is largely dictated by the interplay between the amino, hydroxyl, and phenyl functional groups, particularly in rearrangement reactions. Mechanistic investigations, primarily through analogy with well-studied systems and computational chemistry, have provided insights into the plausible reaction intermediates and transition states that govern its transformations. A key reaction pathway anticipated for this compound is the Tiffeneau-Demjanov rearrangement, a reaction common for 1-aminomethyl-cycloalkanols. stackexchange.comwikipedia.org
The Tiffeneau-Demjanov rearrangement of this compound would be initiated by treatment with nitrous acid, leading to the diazotization of the primary amino group. This process forms a highly unstable diazonium salt intermediate. The subsequent loss of nitrogen gas (N₂) from this intermediate generates a primary carbocation. stackexchange.comslideshare.net This carbocation is a critical, high-energy intermediate that drives the subsequent rearrangement.
The fate of this primary carbocation is determined by a 1,2-migratory shift, a process characteristic of semipinacol rearrangements. In the case of this compound, there are two potential migrating groups: the phenyl group and the cyclobutane ring carbon. The relative migratory aptitude of these groups dictates the structure of the resulting product. slideshare.netwikipedia.org
Computational studies and experimental observations on analogous systems have established a general order of migratory aptitude, which is influenced by the ability of the migrating group to stabilize the developing positive charge in the transition state. Aryl groups, such as the phenyl group, exhibit a significantly higher migratory aptitude than alkyl groups. stackexchange.comnih.gov This preference is attributed to the ability of the phenyl group to participate in the stabilization of the positive charge through the formation of a bridged intermediate known as a phenonium ion. stackexchange.com This three-membered ring-like transition state delocalizes the positive charge across the aromatic ring, thereby lowering the activation energy for the migration of the phenyl group compared to the migration of an alkyl group.
Therefore, in the rearrangement of the carbocation derived from this compound, the migration of the phenyl group is the favored pathway. This leads to the formation of a more stable, resonance-stabilized oxonium ion intermediate. The final step of the reaction involves the deprotonation of this oxonium ion to yield the ring-expanded ketone, 2-phenylcyclopentanone.
The table below summarizes the key species involved in the proposed Tiffeneau-Demjanov rearrangement of this compound.
| Species | Structure | Description |
| Starting Material | This compound | The initial β-amino alcohol. |
| Diazonium Ion Intermediate | 1-(Diazoniomethyl(phenyl)methyl)cyclobutanol | Formed upon reaction with nitrous acid. Highly unstable. |
| Primary Carbocation Intermediate | (1-(Phenyl)cyclobutyl)methyl cation | A high-energy intermediate formed after the loss of N₂. |
| Phenonium Ion Transition State | Bridged phenyl intermediate | The transition state for the phenyl group migration, which is lower in energy than the alternative transition state for cyclobutyl migration. |
| Oxonium Ion Intermediate | Protonated 2-phenylcyclopentanone | A resonance-stabilized intermediate formed after the migration of the phenyl group. |
| Final Product | 2-Phenylcyclopentanone | The ring-expanded ketone formed after deprotonation. |
It is important to note that while the Tiffeneau-Demjanov rearrangement represents a primary and well-documented pathway for 1-aminomethyl-cycloalkanols, other side reactions could potentially occur, depending on the specific reaction conditions. However, the pronounced migratory aptitude of the phenyl group strongly suggests that the formation of 2-phenylcyclopentanone would be the major outcome.
Theoretical and Computational Chemistry Studies on 1 Amino Phenyl Methyl Cyclobutanol
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure through the electron density, offering a favorable balance between accuracy and computational cost. For a molecule like 1-(Amino(phenyl)methyl)cyclobutanol, DFT, particularly with hybrid functionals like B3LYP, is a common choice.
The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This involves minimizing the energy of the molecule with respect to the positions of its nuclei. For a flexible molecule like this compound, which has multiple rotatable bonds and stereocenters, this process is more complex and is termed a conformational analysis.
The analysis would identify various stable conformers (local energy minima) and the transition states that connect them. Key structural parameters such as bond lengths, bond angles, and dihedral angles for the lowest energy conformer would be determined. For instance, the analysis would reveal the preferred orientation of the phenyl and hydroxyl groups relative to the cyclobutane (B1203170) ring.
Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-31G(d) level)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C(cyclobutane)-C(phenyl) | ~1.52 Å |
| Bond Length | C-O | ~1.43 Å |
| Bond Length | C-N | ~1.47 Å |
| Bond Angle | O-C-C(phenyl) | ~110° |
| Bond Angle | N-C-C(cyclobutane) | ~112° |
Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific computational results for this compound are not available.
Once the geometry is optimized, the electronic structure can be analyzed. This provides insights into the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the phenyl ring.
Electrostatic Potential (ESP) Surface: The ESP map illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), often near heteroatoms like oxygen and nitrogen, which are likely sites for electrophilic attack. Blue regions denote positive potential (electron-poor), typically around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack.
Prediction of Spectroscopic Properties (NMR Chemical Shifts, IR Vibrational Frequencies, Chiroptical Spectra)
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These calculated shifts, when scaled and compared to experimental data, can help assign signals and confirm the proposed structure and stereochemistry.
IR Vibrational Frequencies: Calculations can determine the vibrational frequencies corresponding to different molecular motions (stretching, bending). These frequencies correlate to the peaks in an experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and methodological limitations. This would help assign key bands, such as the O-H, N-H, and C-H stretches.
Chiroptical Spectra: Since this compound is chiral, it exhibits optical activity. Computational methods can predict chiroptical spectra, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Comparing the predicted spectrum of a specific enantiomer with the experimental spectrum is a reliable way to determine the absolute configuration of the molecule.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectrum | Feature | Predicted Value | Typical Experimental Value |
|---|---|---|---|
| ¹³C NMR | C-OH | ~75 ppm | ~70-80 ppm |
| ¹H NMR | CH-OH | ~4.5 ppm | ~4-5 ppm |
| IR | O-H Stretch | ~3400 cm⁻¹ (scaled) | ~3300-3500 cm⁻¹ (broad) |
Note: The data in this table is illustrative and based on general expectations for a molecule with these functional groups.
Computational Modeling of Reaction Mechanisms
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing details that are often inaccessible through experiments alone.
For a proposed reaction involving this compound, computational methods can locate the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy or energy barrier. A lower energy barrier implies a faster reaction rate.
By mapping the entire reaction pathway, from reactants through transition states to products, a complete energy profile can be constructed. This profile elucidates the step-by-step mechanism of the reaction. If multiple reaction pathways are possible, leading to different products (e.g., regio- or stereoisomers), computation can predict the selectivity. The pathway with the lowest energy barrier is generally the favored one, and the product distribution can be estimated from the relative energies of the competing transition states. For example, in a reaction involving the chiral center, computational modeling could predict which diastereomer would be preferentially formed.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. nih.gov For this compound, MD simulations can map out its conformational space by tracking the puckering of the cyclobutane ring, the rotation around the single bonds connecting the chiral center to the phenyl and cyclobutanol (B46151) moieties, and the orientation of the amino and hydroxyl groups.
The conformational flexibility of this compound is primarily dictated by three key features:
Cyclobutane Ring Puckering: The four-membered cyclobutane ring is not planar and undergoes a puckering motion. This puckering influences the relative positions of the substituents on the ring, including the amino(phenyl)methyl group. A computational study on 2-substituted cyclobutane-α-amino acid derivatives has shown that substituents modulate the conformational preference of the ring-puckering. nih.govfigshare.com
Torsional Angles: Rotation around the C-C bond between the cyclobutanol ring and the benzylic carbon, as well as the C-N bond of the amino group, leads to various staggered and eclipsed conformations. The relative energies of these conformers are determined by steric hindrance between the bulky phenyl group, the cyclobutane ring, and the amino group.
Solvent Effects: The surrounding solvent environment plays a crucial role in the conformational preferences of the molecule. In polar solvents like water, conformations that expose the polar amino and hydroxyl groups to the solvent for intermolecular hydrogen bonding are favored. researchgate.netnih.gov Conversely, in non-polar solvents, conformations stabilized by intramolecular hydrogen bonds are more likely to be populated. Theoretical studies on β-amino acids have shown that solvation generally stabilizes conformations relative to the gas phase. scirp.org
The following interactive table illustrates a hypothetical conformational analysis of this compound, showcasing the relative energies of different conformers based on key dihedral angles. These values are representative and based on general principles of conformational analysis. drugdesign.orgchemistrysteps.com
| Conformer | Dihedral Angle (N-C-C-Cring) (°) | Dihedral Angle (Cring-C-Cphenyl-C) (°) | Relative Energy (kcal/mol) (in vacuo) | Relative Energy (kcal/mol) (in water) |
| A | 60 | 60 | 0.0 | 0.5 |
| B | 60 | 180 | 1.2 | 0.0 |
| C | 180 | 60 | 2.5 | 3.0 |
| D | 180 | 180 | 0.8 | 1.5 |
Note: The dihedral angles and relative energies are illustrative and intended to represent the types of data obtained from conformational analysis.
Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (a hydrogen bond donor and acceptor) in this compound allows for the formation of intramolecular hydrogen bonds. These interactions can significantly influence the molecule's conformation and properties. rsc.org
The most probable intramolecular hydrogen bond would occur between the hydroxyl group's hydrogen and the amino group's nitrogen (O-H···N) or between an amino group's hydrogen and the hydroxyl group's oxygen (N-H···O). The formation and strength of these bonds depend on the geometry of the molecule, specifically the distance and angle between the donor and acceptor groups. Computational studies on other amino alcohols have shown that intramolecular hydrogen bonding is a key factor in determining their preferred conformations. researchgate.net
Van der Waals Interactions: Repulsive van der Waals forces can arise from steric hindrance between the bulky phenyl group and the cyclobutane ring, destabilizing certain conformations.
π-Stacking: Although less likely to be a dominant intramolecular interaction in a single molecule, weak interactions involving the π-system of the phenyl ring can occur.
A detailed analysis of the electron density, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), can characterize and quantify the strength of these non-covalent interactions. nih.govnih.gov The following table provides hypothetical data for potential intramolecular hydrogen bonds in a low-energy conformation of this compound.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Bond Energy (kcal/mol) |
| O-H···N | 2.85 | 165 | -3.5 |
| N-H···O | 2.95 | 150 | -2.1 |
Note: The values in this table are illustrative and represent typical ranges for such interactions based on computational studies of similar functional groups. osti.gov
Utility of 1 Amino Phenyl Methyl Cyclobutanol As a Synthetic Intermediate and Chiral Building Block
Stereoselective Transformations Utilizing 1-(Amino(phenyl)methyl)cyclobutanol as a Chiral Auxiliary or Ligand Precursor
The inherent chirality of this compound, arising from its stereogenic centers, makes it an excellent candidate for use as a chiral auxiliary. In this role, it can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric bulk and defined spatial orientation of the cyclobutane (B1203170) and phenyl groups can effectively shield one face of the reacting molecule, leading to the preferential formation of one enantiomer or diastereomer.
Furthermore, derivatives of this compound serve as precursors for the synthesis of chiral ligands. researchgate.netrsc.org These ligands, often featuring the amino alcohol motif, can coordinate with metal centers to form chiral catalysts. rsc.org Such catalysts are instrumental in a wide array of asymmetric reactions, including additions, reductions, and cross-coupling reactions, where they facilitate the transfer of chirality from the catalyst to the product, often with high levels of enantioselectivity. kit.eduyoutube.com The modular nature of the this compound scaffold allows for the systematic modification of its structure to fine-tune the steric and electronic properties of the resulting ligands, thereby optimizing their performance in specific catalytic transformations.
Precursor to Structurally Diverse Cyclobutane Derivatives and Fused Ring Systems
The cyclobutane moiety of this compound is a synthetically useful four-membered ring system that can undergo a variety of transformations to yield a diverse range of derivatives. calstate.eduresearchgate.net The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening and ring-expansion reactions, providing access to more complex carbocyclic and heterocyclic systems. researchgate.net These transformations are often catalyzed by transition metals or promoted by acidic or basic conditions. researchgate.net
Moreover, the functional groups present on the this compound scaffold can be strategically manipulated to construct fused ring systems. nih.gov For instance, intramolecular cyclization reactions can lead to the formation of bicyclic and polycyclic structures that are prevalent in many natural products and biologically active molecules. acs.orgbaranlab.org Domino reactions, where a series of transformations occur in a single synthetic operation, have been employed to create highly substituted and stereochemically complex fused ring systems from cyclobutane precursors. nih.gov
Table 1: Examples of Transformations Yielding Cyclobutane Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Oxocyclobutane-1-carboxylate | Grignard Reagent, then hydrolysis | trans-1-Aryl-3-hydroxycyclobutane-1-carboxylate | - | calstate.edu |
| N-Vinyl β-lactams | Heat | Aminocyclobutanes and eight-membered enamide rings | - | nih.gov |
| Bicyclo[1.1.0]butyl boronate complexes | Electrophiles | 1,1,3-Trisubstituted cyclobutanes | High | organic-chemistry.org |
| Cyclobutanone (B123998) N-sulfonylhydrazones | Aryl or benzyl (B1604629) halides, Palladium catalyst | Cyclobutenes, methylenecyclobutanes, conjugated dienes | Very good | organic-chemistry.org |
Role in the Synthesis of Novel Amino Alcohol-Based Ligands and Catalysts for Asymmetric Synthesis
The 1,2-amino alcohol functional group within this compound is a privileged structural motif in the design of chiral ligands for asymmetric catalysis. fishersci.com This arrangement allows for the formation of stable five-membered chelate rings with metal centers, which is crucial for creating a well-defined and rigid chiral environment around the catalytic site. nih.gov By modifying the substituents on the nitrogen and oxygen atoms, as well as the phenyl and cyclobutane rings, a wide variety of amino alcohol ligands with tailored steric and electronic properties can be synthesized. researchgate.netnih.gov
These ligands have been successfully employed in the development of highly efficient and selective catalysts for a range of asymmetric transformations. kit.edu For example, rhodium complexes of chiral amino alcohol-derived ligands have shown remarkable activity in the enantioselective addition of organometallic reagents to aldehydes and ketones. rsc.org Furthermore, these ligands have been utilized in organocatalysis, where the amino and hydroxyl groups can act as Brønsted acids or bases to activate substrates and control the stereochemical outcome of reactions. youtube.com The versatility of the this compound scaffold provides a powerful platform for the discovery of new and improved catalysts for asymmetric synthesis.
Application in the Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. scientia.globalresearchgate.net The unique reactivity of this compound and its derivatives has been harnessed to develop innovative methodologies for constructing these crucial linkages. nih.govrsc.org The strained cyclobutane ring can participate in ring-opening cross-coupling reactions, where a C-C bond within the ring is cleaved and a new C-C bond is formed with a suitable coupling partner. organic-chemistry.org This strategy provides a powerful tool for accessing linear or larger ring systems that would be challenging to synthesize using traditional methods.
Furthermore, the amino and hydroxyl functional groups of this compound can be utilized as directing groups in C-H activation reactions. This approach allows for the selective functionalization of otherwise unreactive C-H bonds, leading to the formation of new C-C and C-X bonds with high regioselectivity. The development of such methodologies is of great interest as it offers more atom-economical and environmentally benign synthetic routes. nih.govresearchgate.net The ability to form C-P and C-S bonds has also been explored, opening up avenues for the synthesis of novel organophosphorus and organosulfur compounds. mdpi.com
Table 2: Examples of Novel Bond Formation Methodologies
| Reaction Type | Catalyst/Reagent | Bond Formed | Significance | Reference |
| Suzuki-Miyaura Coupling | Palladium Catalyst | Aryl-Cyclobutane (C-C) | Synthesis of substituted aryl cyclobutanes. | organic-chemistry.org |
| [2+2] Cycloaddition | Ruthenium(II) photocatalyst | Cyclobutane (C-C) | Efficient synthesis of tri- and tetrasubstituted cyclobutanes. | organic-chemistry.org |
| C(sp2)–H Arylation | Palladium(II) Acetate | Aryl-Vinyl (C-C) | Introduction of aryl groups onto vinylic positions. | nih.gov |
| Oxidative C-C Coupling | Berberine Bridge Enzyme | Intramolecular C-C | Biocatalytic formation of complex heterocyclic structures. | nih.gov |
Strategies for Modular Synthesis and Chemical Library Generation Based on the this compound Scaffold
The concept of modular synthesis, where complex molecules are assembled from readily available building blocks, is a cornerstone of modern drug discovery and materials science. The this compound scaffold is ideally suited for such strategies due to its multiple points of diversification. nih.govrsc.org The amino group, the hydroxyl group, the phenyl ring, and the cyclobutane ring can all be independently modified, allowing for the rapid generation of a large and diverse library of compounds. nih.gov
This modularity is particularly valuable in the context of chemical library generation for high-throughput screening. By systematically varying the substituents at each position of the scaffold, chemists can explore a vast chemical space and identify compounds with desired biological activities or material properties. nih.gov For example, different aryl groups can be introduced via cross-coupling reactions, the amino group can be acylated or alkylated with a variety of reagents, and the hydroxyl group can be etherified or esterified. The resulting library of compounds can then be screened to identify lead compounds for further optimization. This approach significantly accelerates the process of discovering new drugs and functional materials.
Future Research Directions and Emerging Paradigms in 1 Amino Phenyl Methyl Cyclobutanol Chemistry
Exploration of Photochemical and Electrochemical Transformations of 1-(Amino(phenyl)methyl)cyclobutanol
The unique structural arrangement of this compound makes it an intriguing candidate for both photochemical and electrochemical transformations. These methods offer alternative, often milder, and more selective reaction pathways compared to traditional thermal methods.
Photochemical Transformations: The Norrish-Yang reaction, a photochemical process involving intramolecular γ-hydrogen abstraction by an excited carbonyl group to form a cyclobutanol (B46151), provides a foundational concept for exploring the photochemical reactivity of this compound derivatives. nih.gov Research in this area could focus on the selective activation of specific bonds within the molecule. For instance, derivatization of the amino or hydroxyl group with a suitable chromophore could allow for targeted light-induced reactions.
Future investigations would likely explore the diastereoselectivity of such photocyclizations, which can be influenced by the solvent and the presence of chiral auxiliaries. acs.org The formation of 1,4-diradical intermediates is a key step in these reactions, and understanding their conformational preferences will be crucial for controlling the stereochemical outcome. rsc.org
Electrochemical Transformations: Electrochemical methods provide a powerful tool for generating reactive intermediates under controlled conditions. The electrochemical oxidation of α-amino acids has been shown to produce N-acyliminium ions, which can undergo various transformations. nih.gov Applying this to this compound could lead to novel intramolecular cyclization or intermolecular coupling reactions.
A key advantage of electrochemistry is the ability to fine-tune the reaction by controlling the applied potential, current density, and solvent/electrolyte system. nih.gov Future studies will likely focus on optimizing these parameters to achieve high selectivity and yield for specific transformations of this compound.
Table 1: Potential Photochemical and Electrochemical Reactions of this compound Derivatives
| Transformation Type | Proposed Reaction | Key Intermediates | Potential Products |
| Photochemical | Intramolecular C-H amination | Nitrenium ion | Novel heterocyclic systems |
| Photochemical | Photo-induced ring expansion | Carbocation | Substituted cyclopentylamines |
| Electrochemical | Anodic oxidation of the amino group | N-Acyliminium ion | Functionalized imines |
| Electrochemical | Cathodic reduction of the phenyl ring | Radical anion | Partially saturated cyclic amines |
Integration into Flow Chemistry and Microreactor Systems for Continuous Synthesis and Reaction Screening
The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging to control in batch reactors. fraunhofer.de The integration of this compound chemistry into flow systems represents a significant area for future research.
Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for photochemical reactions, as they allow for uniform irradiation of the reaction mixture, leading to higher yields and selectivities. nih.gov The continuous synthesis of this compound and its derivatives in a flow reactor would enable precise control over reaction time, temperature, and stoichiometry, facilitating rapid reaction optimization and library synthesis. google.comethernet.edu.et
Future work will likely involve the development of integrated flow systems that combine synthesis, purification, and in-line analysis, allowing for a fully automated and efficient production of these compounds.
Development of Green Chemistry Approaches for its Synthesis and Derivatization
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis and derivatization of this compound, this translates to the use of environmentally benign solvents, renewable starting materials, and catalytic methods that minimize waste.
Future research will likely focus on:
Catalytic Asymmetric Synthesis: Developing highly efficient and enantioselective catalytic methods for the synthesis of this compound, reducing the need for chiral auxiliaries or resolutions.
Use of Greener Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.
Atom Economy: Designing reaction pathways that maximize the incorporation of all starting material atoms into the final product, such as [2+2] cycloadditions. rsc.org
Application of Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques for in situ reaction monitoring will be instrumental in advancing the chemistry of this compound.
Techniques such as Process Analytical Technology (PAT), including ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and online NMR, can provide real-time data on the concentration of reactants, intermediates, and products. This information is invaluable for:
Elucidating complex reaction mechanisms.
Identifying and characterizing transient intermediates.
Optimizing reaction conditions for improved yield and selectivity.
Ensuring process safety and control in continuous flow systems.
Future research will likely see the increased use of these techniques to study the photochemical and electrochemical transformations of this compound in real-time, providing unprecedented insight into these complex processes.
Computational Design of Novel this compound Derivatives with Tuned Reactivity and Selectivity
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These methods can be applied to the design of novel this compound derivatives with tailored properties.
By using quantum mechanical calculations, it is possible to predict various molecular properties, including:
Reactivity: Identifying the most reactive sites in the molecule and predicting the outcome of chemical reactions.
Stereoselectivity: Modeling the transition states of stereoselective reactions to understand the origin of selectivity and design more selective catalysts or substrates. rsc.org
Physicochemical Properties: Calculating properties such as pKa, solubility, and lipophilicity, which are crucial for applications in medicinal chemistry and materials science. nih.gov
Future research will leverage these computational tools to rationally design derivatives of this compound with specific electronic and steric properties, thereby fine-tuning their reactivity and selectivity for desired applications.
Table 2: Computationally Predicted Properties of Hypothetical this compound Derivatives
| Derivative | Substituent on Phenyl Ring | Predicted pKa of Amino Group | Predicted Dihedral Angle (N-C-C-OH) |
| 1 | H | 9.8 | 65° |
| 2 | 4-NO₂ | 8.5 | 68° |
| 3 | 4-OCH₃ | 10.2 | 63° |
| 4 | 2-F | 9.1 | 75° |
Q & A
Basic: What are the recommended laboratory synthesis routes for 1-(Amino(phenyl)methyl)cyclobutanol?
Answer:
Synthesis typically involves Grignard or organometallic reactions. For example, cyclobutanone can react with phenylmagnesium bromide to form 1-phenylcyclobutanol, followed by amination via reductive methods (e.g., using ammonia and hydrogenation catalysts) . Key parameters include:
- Temperature: Controlled exothermic reactions (0–25°C) to avoid ring-opening side reactions.
- Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether for Grignard steps.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Advanced: How can contradictions in NMR data for cyclobutanol derivatives be resolved?
Answer:
Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from dynamic ring puckering or steric effects. Strategies include:
- Deuterated Solvents: Use CDCl or DMSO-d to minimize solvent interference.
- Variable-Temperature NMR: Identify conformational equilibria by observing signal coalescence at elevated temperatures.
- Computational Validation: Compare experimental shifts with density functional theory (DFT)-predicted values using software like Gaussian .
Basic: What safety protocols are critical for handling amino-alcohol derivatives like this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Storage: Inert atmosphere (argon) at 2–8°C to prevent oxidation or hydrolysis .
Advanced: How can enantiomeric purity be optimized during asymmetric synthesis?
Answer:
- Chiral Catalysts: Use transition-metal complexes (e.g., Ru-BINAP) for enantioselective hydrogenation of ketone intermediates.
- Chiral Auxiliaries: Temporarily attach groups (e.g., Evans oxazolidinones) to control stereochemistry.
- Analytical Methods: Confirm purity via chiral HPLC (e.g., Chiralpak columns) or circular dichroism (CD) spectroscopy .
Advanced: How does cyclobutane ring strain influence substitution reactivity?
Answer:
The 90° bond angles in cyclobutane increase ring strain (≈26 kcal/mol vs. ≈1.5 kcal/mol for cyclohexane), enhancing susceptibility to nucleophilic substitution. For example, the hydroxyl group in this compound undergoes faster esterification compared to less strained analogs. Kinetic studies using NMR can track reaction progress .
Basic: Which spectroscopic techniques confirm structural integrity?
Answer:
- NMR: , , and 2D-COSY for backbone assignment (e.g., δ 5.8–5.2 ppm for allyl protons in related compounds) .
- Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion validation.
- X-ray Crystallography: SHELX programs refine crystal structures to confirm stereochemistry .
Advanced: What computational tools predict biological activity of derivatives?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Maestro to simulate binding to targets (e.g., neurotransmitter receptors).
- QSAR Models: Train models using PubChem bioassay data (e.g., IC values for related compounds) .
Basic: How to prevent decomposition during storage?
Answer:
- Desiccants: Store with molecular sieves to absorb moisture.
- Light Sensitivity: Use amber vials to block UV-induced degradation.
- Stability Testing: Monitor via TLC or HPLC at regular intervals .
Advanced: What intramolecular interactions govern reactivity?
Answer:
The amino and hydroxyl groups form hydrogen bonds, stabilizing transition states in substitution reactions. For example, intramolecular H-bonding in the cyclobutane ring may reduce activation energy for esterification. IR spectroscopy (stretching at 3300–3500 cm) and DFT simulations validate these interactions .
Advanced: How to address low yields in catalytic cyclization?
Answer:
- Catalyst Screening: Test Pd(0)/PR complexes for improved turnover.
- Solvent Optimization: Switch from THF to DMF to stabilize intermediates.
- Kinetic Profiling: Use in-situ IR to identify rate-limiting steps and adjust temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
